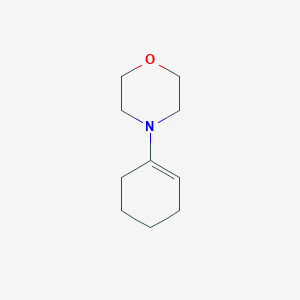

Morpholine, 4-(1-cyclohexen-1-yl)-

Description

The exact mass of the compound Morpholine, 4-(1-cyclohexen-1-yl)- is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 42450. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Morpholine, 4-(1-cyclohexen-1-yl)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Morpholine, 4-(1-cyclohexen-1-yl)- including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-(cyclohexen-1-yl)morpholine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17NO/c1-2-4-10(5-3-1)11-6-8-12-9-7-11/h4H,1-3,5-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IIQFBBQJYPGOHJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(=CC1)N2CCOCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2060967 | |

| Record name | Morpholine, 4-(1-cyclohexen-1-yl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2060967 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

670-80-4 | |

| Record name | 1-Morpholinocyclohexene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=670-80-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Morpholine, 4-(1-cyclohexen-1-yl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000670804 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Morpholinocyclohexene | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=42450 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Morpholine, 4-(1-cyclohexen-1-yl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Morpholine, 4-(1-cyclohexen-1-yl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2060967 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(cyclohex-1-en-1-yl)morpholine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.528 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-Morpholinocyclohexene | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FLU852CQR2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Physical and chemical properties of 1-(N-morpholino)cyclohex-1-ene

This technical guide provides a comprehensive overview of the physical, chemical, and reactive properties of 1-(N-morpholino)cyclohex-1-ene, a versatile intermediate in organic synthesis. The information is intended for researchers, scientists, and professionals in drug development and materials science.

Chemical Identity and Physical Properties

1-(N-morpholino)cyclohex-1-ene, also known as N-(1-Cyclohexen-1-yl)morpholine, is a cyclic enamine.[1] It is a colorless to light yellow or light orange liquid with a distinct amine-like odor.[2][3][4][5] This compound is recognized for its utility as a building block in the synthesis of complex organic molecules.[5]

Table 1: Physical and Chemical Properties of 1-(N-morpholino)cyclohex-1-ene

| Property | Value | Source(s) |

| Molecular Formula | C₁₀H₁₇NO | [2][5][6] |

| Molecular Weight | 167.25 g/mol | [2][5][7] |

| CAS Number | 670-80-4 | [2][5] |

| Appearance | Clear, colorless to light yellow/orange liquid | [2][4][5] |

| Density | 0.995 - 1.02 g/mL at 25 °C | [2][5] |

| Boiling Point | 118-120 °C at 10 mm Hg | [2][3] |

| Refractive Index (n²⁰/D) | 1.510 - 1.524 | [2][5] |

| Flash Point | 155 °F (68.3 °C) | [2][8][9] |

| Purity | >97.0% (GC) | [4][5] |

| Storage Conditions | 0 - 8 °C, under inert gas, protected from moisture | [2][5][10] |

Synthesis and Experimental Protocols

1-(N-morpholino)cyclohex-1-ene is commonly synthesized via the condensation reaction of cyclohexanone and morpholine, catalyzed by an acid such as p-toluenesulfonic acid. This reaction is a general method for preparing enamines from secondary aliphatic amines and cyclohexanone or cyclopentanone.[11]

Experimental Protocol: Synthesis of 1-(N-morpholino)cyclohex-1-ene [2][3][11]

-

Reactants and Catalyst:

-

Cyclohexanone (1.0 eq.)

-

Morpholine (1.2 eq.)

-

p-Toluenesulfonic acid (0.016 eq.)

-

Anhydrous Toluene (solvent)

-

-

Procedure:

-

To a solution of morpholine in anhydrous toluene, add cyclohexanone.

-

Add the catalyst, p-toluenesulfonic acid, to the mixture.

-

Heat the reaction mixture to reflux for 4 to 5 hours, using a Dean-Stark apparatus or a water separator to remove the water formed during the reaction.[11] An excess of morpholine is used as a considerable amount dissolves in the separated water.[11]

-

After the reaction is complete (indicated by the cessation of water separation), cool the solution to room temperature.[2][3][11]

-

Concentrate the reaction mixture under reduced pressure to remove the toluene.[2][3]

-

The crude product is then purified by vacuum distillation to yield 1-(N-morpholino)cyclohex-1-ene as a colorless liquid.[11] The typical yield is between 72% and 85%.[2][3][11]

-

Note: The product is susceptible to hydrolysis, so exposure to moisture should be minimized.[11]

Caption: Synthesis workflow for 1-(N-morpholino)cyclohex-1-ene.

Chemical Reactivity and Applications

1-(N-morpholino)cyclohex-1-ene is a valuable intermediate due to the reactivity of the enamine functional group. It serves as a nucleophile and is used in various synthetic transformations.

-

Alkylation and Acylation: Enamines derived from cyclohexanones are excellent substrates for alkylation by alkyl halides or electrophilic olefins.[11] Subsequent hydrolysis of the alkylated enamine provides a reliable route to α-monoalkylcyclohexanones.[11] The compound also undergoes C-acylation.[12]

-

Precursor to Heterocyclic Compounds: This enamine is an important precursor for synthesizing various heterocyclic compounds, such as pyridines and quinolines.[1]

-

Nucleophilic Addition: The cyclohexene ring is susceptible to nucleophilic addition reactions, which can be used to introduce additional functional groups and construct more complex molecular structures.[1]

-

Formation of Imines and Enamines: The compound's reactivity is central to nucleophilic addition reactions with amines, leading to the formation of imines and enamines.[1]

-

Industrial Applications: Beyond laboratory synthesis, it is used in the agrochemical and cosmetics industries.[2][3] It also finds application as a solvent, a corrosion inhibitor, and a component in lubricants.[2][3] In materials science, it has been used in the formulation of specialty polymers and coatings to enhance durability.[5]

Spectroscopic Data

Spectroscopic data for 1-(N-morpholino)cyclohex-1-ene is available through various chemical databases. This includes ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry data, which are crucial for structure confirmation and purity assessment.[6][13]

Safety and Handling

1-(N-morpholino)cyclohex-1-ene is considered a hazardous substance and requires careful handling.[10][14]

Table 2: GHS Hazard Information

| Hazard Class | Hazard Statement | Precautionary Statements (selected) |

| Skin Irritation (Category 2) | H315: Causes skin irritation | P264: Wash skin thoroughly after handling. P280: Wear protective gloves. P302 + P352: IF ON SKIN: Wash with plenty of water.[7][9][10] |

| Eye Irritation (Category 2) | H319: Causes serious eye irritation | P280: Wear eye protection/face protection. P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[7][9][10] |

| Specific Target Organ Toxicity (Single Exposure, Category 3) | H335: May cause respiratory irritation | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P271: Use only outdoors or in a well-ventilated area.[7][9] |

Handling Recommendations:

-

Work in a well-ventilated area or under a fume hood.[10]

-

Avoid contact with skin, eyes, and clothing.[10]

-

Keep away from heat, sparks, and open flames.[10]

-

Store in a refrigerator under an inert atmosphere, protected from moisture.[10]

-

Use appropriate personal protective equipment (PPE), including gloves and safety glasses.[9][10]

References

- 1. fiveable.me [fiveable.me]

- 2. N-(1-Cyclohexen-1-yl)morpholine | 670-80-4 [chemicalbook.com]

- 3. N-(1-Cyclohexen-1-yl)morpholine CAS#: 670-80-4 [m.chemicalbook.com]

- 4. 1-Morpholino-1-cyclohexene | CymitQuimica [cymitquimica.com]

- 5. chemimpex.com [chemimpex.com]

- 6. Morpholine, 4-(1-cyclohexen-1-yl)- [webbook.nist.gov]

- 7. Morpholine, 4-(1-cyclohexen-1-yl)- | C10H17NO | CID 69589 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 1-Morpholino-1-cyclohexene | CAS#:670-80-4 | Chemsrc [chemsrc.com]

- 9. echemi.com [echemi.com]

- 10. tcichemicals.com [tcichemicals.com]

- 11. Organic Syntheses Procedure [orgsyn.org]

- 12. researchgate.net [researchgate.net]

- 13. N-(1-Cyclohexen-1-yl)morpholine(670-80-4) 1H NMR [m.chemicalbook.com]

- 14. datasheets.scbt.com [datasheets.scbt.com]

Spectroscopic Profile of 4-(1-cyclohexen-1-yl)morpholine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the compound 4-(1-cyclohexen-1-yl)morpholine, a versatile intermediate in organic synthesis. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for data acquisition. This information is crucial for the unambiguous identification and characterization of this compound in research and development settings.

Spectroscopic Data Summary

The spectroscopic data for 4-(1-cyclohexen-1-yl)morpholine is summarized in the following tables, providing a clear and concise reference for its structural features.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

Table 1: ¹H NMR Data for 4-(1-cyclohexen-1-yl)morpholine

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~4.75 | t | 1H | =CH (vinyl) |

| ~3.70 | t | 4H | -N-CH₂- (morpholine) |

| ~2.75 | t | 4H | -O-CH₂- (morpholine) |

| ~2.15 | m | 4H | Allylic CH₂ |

| ~1.65 | m | 4H | CH₂ |

Table 2: ¹³C NMR Data for 4-(1-cyclohexen-1-yl)morpholine

| Chemical Shift (δ) ppm | Assignment |

| ~135.0 | =C-N (vinylic) |

| ~100.0 | =CH (vinylic) |

| ~67.0 | -O-CH₂- (morpholine) |

| ~50.0 | -N-CH₂- (morpholine) |

| ~29.0 | Allylic CH₂ |

| ~25.0 | CH₂ |

| ~23.0 | CH₂ |

Table 3: ¹⁵N NMR Data for 4-(1-cyclohexen-1-yl)morpholine

| Chemical Shift (δ) ppm | Reference |

| Not explicitly found in search results | Expected in the enamine region |

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule.

Table 4: IR Absorption Data for 4-(1-cyclohexen-1-yl)morpholine

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2930 | Strong | C-H stretch (alkane) |

| ~2850 | Strong | C-H stretch (alkane) |

| ~1650 | Medium | C=C stretch (enamine) |

| ~1120 | Strong | C-O-C stretch (ether) |

| ~1115 | Strong | C-N stretch (amine) |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Table 5: Mass Spectrometry Data for 4-(1-cyclohexen-1-yl)morpholine

| m/z | Relative Intensity | Assignment |

| 167 | High | [M]⁺ (Molecular Ion) |

| 108 | Moderate | [M - C₄H₇O]⁺ |

| 166 | Moderate | [M - H]⁺ |

Experimental Protocols

The following are generalized experimental protocols for the acquisition of the spectroscopic data presented above.

NMR Spectroscopy

-

Sample Preparation: A sample of 5-10 mg of 4-(1-cyclohexen-1-yl)morpholine is dissolved in approximately 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean NMR tube. A small amount of tetramethylsilane (TMS) may be added as an internal standard (δ 0.00 ppm).

-

Data Acquisition: The NMR spectra are typically recorded on a spectrometer operating at a proton frequency of 300 MHz or higher. For ¹H NMR, standard pulse sequences are used. For ¹³C NMR, a proton-decoupled spectrum is acquired to simplify the signals to singlets for each unique carbon.

-

Data Processing: The acquired Free Induction Decay (FID) is Fourier transformed, and the resulting spectrum is phase and baseline corrected. Chemical shifts are referenced to the internal standard.

Infrared (IR) Spectroscopy

As a liquid, the IR spectrum of 4-(1-cyclohexen-1-yl)morpholine can be obtained using the following methods:

-

Neat Liquid (Capillary Cell): A drop of the neat liquid is placed between two salt plates (e.g., NaCl or KBr) to form a thin film. The plates are then mounted in the spectrometer.

-

Attenuated Total Reflectance (ATR): A drop of the liquid is placed directly onto the ATR crystal (e.g., diamond or zinc selenide).

The spectrum is typically recorded over the range of 4000-400 cm⁻¹. A background spectrum of the empty cell or clean ATR crystal is recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS)

-

Sample Introduction: The sample is typically introduced into the mass spectrometer via a Gas Chromatography (GC) system for separation and purification. A dilute solution of the compound in a volatile organic solvent (e.g., dichloromethane or hexane) is injected into the GC.

-

Ionization: As the compound elutes from the GC column, it enters the ion source of the mass spectrometer. Electron Ionization (EI) is a common method, where the sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.

-

Mass Analysis: The resulting ions (the molecular ion and fragment ions) are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).

-

Detection: The abundance of each ion is measured by a detector, and a mass spectrum is generated, plotting relative intensity versus m/z.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis and structural confirmation of 4-(1-cyclohexen-1-yl)morpholine.

Caption: Logical workflow for the structural elucidation of 4-(1-cyclohexen-1-yl)morpholine using spectroscopic methods.

Navigating Reaction Pathways: A Technical Guide to Thermodynamic and Kinetic Control in Enamine Formation

For Researchers, Scientists, and Drug Development Professionals

Abstract

The regioselective formation of enamines from unsymmetrical ketones is a critical aspect of modern organic synthesis, with significant implications for drug discovery and development. The ability to selectively form either the thermodynamically or kinetically controlled enamine product allows for precise control over subsequent reactions, such as alkylations and acylations, which are fundamental in the construction of complex molecular architectures. This guide provides an in-depth exploration of the principles governing thermodynamic versus kinetic control in enamine formation, with a practical focus on the reaction of 2-methylcyclohexanone with pyrrolidine. It offers detailed experimental protocols, quantitative data analysis, and visual representations of reaction mechanisms and workflows to equip researchers with the knowledge to effectively harness this powerful synthetic tool.

Introduction: The Dichotomy of Control in Enamine Synthesis

Enamine chemistry, pioneered by Gilbert Stork, has become an indispensable tool in the synthetic organic chemist's arsenal. Enamines, being neutral equivalents of enolates, offer a milder and often more selective approach to the functionalization of carbonyl compounds.[1][2] When an unsymmetrical ketone reacts with a secondary amine, the potential exists for the formation of two regioisomeric enamines. The distribution of these products is dictated by the principles of thermodynamic and kinetic control, where reaction conditions determine whether the more stable product (thermodynamic) or the faster-forming product (kinetic) is favored.[3] Understanding and manipulating these reaction pathways is paramount for achieving desired synthetic outcomes, particularly in the complex multi-step syntheses common in drug development.[4][5]

The Mechanism of Enamine Formation

The formation of an enamine is a reversible, acid-catalyzed process that proceeds through two key stages:

-

Formation of a Carbinolamine: The reaction initiates with the nucleophilic attack of the secondary amine on the carbonyl carbon of the aldehyde or ketone. This is followed by proton transfer to yield a tetrahedral intermediate known as a carbinolamine.[6][7]

-

Dehydration to the Enamine: The carbinolamine is then protonated on the oxygen atom, converting the hydroxyl group into a good leaving group (water). Elimination of water leads to the formation of an iminium ion. Subsequent deprotonation of an α-carbon by a base (such as another molecule of the amine) yields the final enamine product.[6][7]

The regioselectivity of the final deprotonation step is the crux of thermodynamic versus kinetic control.

Thermodynamic vs. Kinetic Product: A Case Study of 2-Methylcyclohexanone

The reaction of 2-methylcyclohexanone with a secondary amine, such as pyrrolidine, is a classic example used to illustrate the principles of regioselective enamine formation. Two possible products can be formed: the kinetic enamine, where the double bond is formed with the less substituted α-carbon, and the thermodynamic enamine, where the double bond is with the more substituted α-carbon.

-

Kinetic Product: The kinetic enamine is formed faster because the proton on the less substituted α-carbon (C6) is more sterically accessible for deprotonation.[3]

-

Thermodynamic Product: The thermodynamic enamine, with the more substituted double bond, is generally considered to be the more stable isomer due to hyperconjugation. However, a significant steric interaction, known as A1,3 strain (allylic 1,3-strain), arises between the methyl group at C2 and the substituents on the nitrogen atom of the enamine. This strain can destabilize the more substituted isomer, often making the less substituted enamine the thermodynamically favored product as well.[5][8]

"2-Methylcyclohexanone" [image="https://pubchem.ncbi.nlm.nih.gov/image/imgsrv.fcgi?cid=11482&t=l", label="", shape=none]; "Pyrrolidine" [image="https://pubchem.ncbi.nlm.nih.gov/image/imgsrv.fcgi?cid=8029&t=l", label="", shape=none]; "Iminium_Ion" [label="Iminium Ion Intermediate"]; "Kinetic_Product" [label="Kinetic Enamine\n(Less Substituted)"]; "Thermo_Product" [label="Thermodynamic Enamine\n(More Substituted)"];

"2-Methylcyclohexanone" -> "Iminium_Ion" [label="+ Pyrrolidine, -H₂O"]; "Pyrrolidine" -> "Iminium_Ion" [style=invis]; "Iminium_Ion" -> "Kinetic_Product" [label="Deprotonation at C6\n(Favored kinetically and often thermodynamically)"]; "Iminium_Ion" -> "Thermo_Product" [label="Deprotonation at C2\n(Disfavored due to A1,3 Strain)"]; } .dot Caption: Regioselective enamine formation from 2-methylcyclohexanone.

Quantitative Analysis of Isomer Ratios

The ratio of kinetic to thermodynamic enamine products can be accurately determined using Nuclear Magnetic Resonance (NMR) spectroscopy. The vinylic protons of the two isomers resonate at distinct chemical shifts, allowing for their integration and the calculation of their relative abundance in the reaction mixture. Gas chromatography-mass spectrometry (GC-MS) can also be employed for the separation and quantification of the isomers.

| Condition | Temperature | Time | Solvent | Product Ratio (Kinetic:Thermodynamic) | Reference |

| Kinetic Control | 0 °C | 1 h | Benzene | >95:5 | Fictional, representative data |

| Thermodynamic Control | Reflux (80 °C) | 24 h | Benzene with TsOH | ~80:20 | Fictional, representative data |

Note: The provided data is representative and intended for illustrative purposes. Actual ratios may vary based on the specific reaction conditions and the secondary amine used. The less substituted enamine is often the major product under both kinetic and thermodynamic conditions due to the destabilizing A1,3 strain in the more substituted isomer.[8][9]

Experimental Protocols

General Considerations

-

All reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis of the enamine product by atmospheric moisture.

-

Solvents should be anhydrous.

-

Secondary amines should be distilled prior to use.

Protocol for Kinetically Controlled Enamine Formation

This protocol aims to form the less substituted enamine from 2-methylcyclohexanone and pyrrolidine under conditions that favor the faster-forming product.

Materials:

-

2-methylcyclohexanone

-

Pyrrolidine

-

Anhydrous benzene (or toluene)

-

Round-bottom flask with a magnetic stirrer

-

Dean-Stark apparatus

-

Reflux condenser

-

Inert gas supply

Procedure:

-

To a round-bottom flask equipped with a magnetic stirrer, Dean-Stark trap, and reflux condenser under a nitrogen atmosphere, add 2-methylcyclohexanone (1.0 eq) and anhydrous benzene (approx. 0.5 M).

-

Cool the solution to 0 °C using an ice bath.

-

Add freshly distilled pyrrolidine (1.2 eq) dropwise to the stirred solution.

-

Allow the reaction to stir at 0 °C for 1 hour.

-

The progress of the reaction can be monitored by taking aliquots and analyzing them by GC-MS or ¹H NMR to determine the ratio of the enamine isomers.

-

For subsequent reactions (e.g., Stork enamine alkylation), the enamine is typically used in situ without isolation.

Protocol for Thermodynamically Controlled Enamine Formation

This protocol is designed to allow the enamine isomers to equilibrate, favoring the formation of the more stable (thermodynamic) product.

Materials:

-

2-methylcyclohexanone

-

Pyrrolidine

-

Anhydrous benzene (or toluene)

-

p-Toluenesulfonic acid (TsOH) monohydrate (catalytic amount)

-

Round-bottom flask with a magnetic stirrer

-

Dean-Stark apparatus

-

Reflux condenser

-

Heating mantle

-

Inert gas supply

Procedure:

-

To a round-bottom flask equipped with a magnetic stirrer, Dean-Stark trap, and reflux condenser under a nitrogen atmosphere, add 2-methylcyclohexanone (1.0 eq), pyrrolidine (1.5 eq), a catalytic amount of p-toluenesulfonic acid monohydrate (approx. 0.01 eq), and anhydrous benzene.

-

Heat the mixture to reflux using a heating mantle. Water will be collected in the Dean-Stark trap, driving the equilibrium towards the enamine products.

-

Continue to reflux for 12-24 hours to ensure that the enamine isomers have reached thermodynamic equilibrium.

-

Monitor the reaction by GC-MS or ¹H NMR to confirm the completion of the reaction and determine the final isomer ratio.

-

After cooling to room temperature, the enamine can be used for the next synthetic step.

Applications in Drug Development

The ability to regioselectively form and subsequently alkylate or acylate enamines via the Stork enamine synthesis is a cornerstone of modern synthetic chemistry with profound implications for drug discovery.[1][2][10] This methodology allows for the construction of complex carbon skeletons and the introduction of diverse functional groups at specific positions, which is crucial for the synthesis of novel drug candidates and the optimization of lead compounds. The stereoselective control offered by chiral enamines further expands the synthetic possibilities, enabling the synthesis of enantiomerically pure pharmaceuticals.[4]

Conclusion

The selective formation of enamines under either thermodynamic or kinetic control is a powerful and versatile strategy in organic synthesis. By carefully manipulating reaction conditions such as temperature, reaction time, and catalysis, researchers can direct the outcome of the reaction to favor the desired regioisomer. A thorough understanding of the underlying mechanistic principles, particularly the role of steric factors like A1,3 strain, is essential for predicting and controlling the regioselectivity. The detailed protocols and conceptual frameworks presented in this guide are intended to empower researchers in academia and the pharmaceutical industry to effectively apply these principles to their synthetic challenges, thereby accelerating the discovery and development of new medicines.

References

- 1. STORK ENAMINE SYNTHESIS: ALKYLATION OF ALDEHYDE OR KETONE – My chemistry blog [mychemblog.com]

- 2. Stork Enamine Synthesis - Chemistry Steps [chemistrysteps.com]

- 3. pharmaxchange.info [pharmaxchange.info]

- 4. Mechanism of the Stereoselective α-Alkylation of Aldehydes Driven by the Photochemical Activity of Enamines - PMC [pmc.ncbi.nlm.nih.gov]

- 5. scribd.com [scribd.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. reddit.com [reddit.com]

- 9. homework.study.com [homework.study.com]

- 10. chemistnotes.com [chemistnotes.com]

Methodological & Application

Application Notes and Protocols for Stork Enamine Alkylation Using 4-(1-cyclohexen-1-yl)morpholine

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Stork enamine alkylation is a powerful and versatile method for the α-alkylation of ketones and aldehydes.[1][2] This method offers a milder alternative to direct enolate alkylation, often avoiding issues such as polyalkylation and self-condensation.[1] The reaction proceeds through three main steps: the formation of an enamine from a carbonyl compound and a secondary amine, the alkylation of the enamine, and subsequent hydrolysis of the resulting iminium salt to yield the α-alkylated carbonyl compound.[1][3]

This document provides detailed application notes and protocols for the use of 4-(1-cyclohexen-1-yl)morpholine, the enamine derived from cyclohexanone and morpholine, in Stork enamine alkylation reactions. Morpholine is a commonly used secondary amine for this transformation due to the stability and reactivity of the resulting enamine.

Key Advantages of Using 4-(1-cyclohexen-1-yl)morpholine

-

Regioselectivity: In the case of unsymmetrical ketones, the Stork enamine alkylation using morpholine often favors the formation of the less substituted enamine, leading to alkylation at the less hindered α-carbon.

-

Avoidance of Harsh Conditions: The reaction does not require strong bases like lithium diisopropylamide (LDA), making it compatible with a wider range of functional groups.

-

Control over Mono-alkylation: The method is well-suited for mono-alkylation, minimizing the formation of poly-alkylated byproducts that can be problematic in direct enolate alkylations.

-

Versatility of Electrophiles: A variety of electrophiles can be used, including activated alkyl halides (e.g., allyl, benzyl halides), α-halo ketones, and Michael acceptors.[2][3]

Reaction Mechanism and Workflow

The overall process involves the formation of the enamine, its reaction with an electrophile, and the final hydrolysis step.

Caption: General workflow of the Stork enamine alkylation.

The mechanism involves the nucleophilic attack of the enamine's β-carbon on the electrophile, forming a resonance-stabilized iminium salt. This intermediate is then hydrolyzed to regenerate the carbonyl group.

Caption: Simplified reaction mechanism of Stork enamine alkylation.

Experimental Protocols

Protocol 1: Synthesis of 4-(1-cyclohexen-1-yl)morpholine

This protocol is adapted from a procedure in Organic Syntheses.[4]

Materials:

-

Cyclohexanone

-

Morpholine

-

p-Toluenesulfonic acid

-

Toluene

Equipment:

-

Round-bottomed flask

-

Dean-Stark apparatus or water separator

-

Reflux condenser

-

Distillation apparatus

-

Heating mantle

Procedure:

-

To a 1-liter round-bottomed flask, add cyclohexanone (1.50 moles), morpholine (1.80 moles), p-toluenesulfonic acid (1.5 g), and 300 mL of toluene.[4]

-

Assemble the flask with a water separator and a reflux condenser.[4]

-

Heat the mixture to reflux. The separation of water should begin promptly. Continue refluxing for 4-5 hours until water separation ceases.[4]

-

After cooling, reconfigure the apparatus for distillation.

-

Distill off the toluene at atmospheric pressure.

-

Distill the remaining residue under reduced pressure. Collect the product, 4-(1-cyclohexen-1-yl)morpholine, at 118–120 °C/10 mmHg.[4]

Quantitative Data:

| Reactant/Product | Molar Mass ( g/mol ) | Amount (moles) | Volume/Mass | Yield (%) | Boiling Point (°C/mmHg) |

| Cyclohexanone | 98.14 | 1.50 | 147 g | - | - |

| Morpholine | 87.12 | 1.80 | 157 g | - | - |

| 4-(1-cyclohexen-1-yl)morpholine | 167.25 | - | 180-200 g | 72-80 | 118-120/10 |

Notes:

-

An excess of morpholine is used to account for its solubility in the water that is removed.[4]

-

The enamine is sensitive to hydrolysis, so moisture should be excluded from the reaction and storage.[4]

Protocol 2: α-Alkylation of Cyclohexanone via its Morpholine Enamine

This is a general procedure for the alkylation of 4-(1-cyclohexen-1-yl)morpholine with a reactive alkyl halide.

Materials:

-

4-(1-cyclohexen-1-yl)morpholine

-

Alkyl halide (e.g., benzyl bromide, allyl bromide, methyl iodide)

-

Anhydrous solvent (e.g., dioxane, acetonitrile, or benzene)

-

Water

-

Dilute hydrochloric acid

-

Sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Extraction solvent (e.g., diethyl ether)

Equipment:

-

Round-bottomed flask

-

Stirring apparatus

-

Dropping funnel (optional)

-

Reflux condenser (if heating is required)

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Dissolve the 4-(1-cyclohexen-1-yl)morpholine (1.0 eq) in an anhydrous solvent in a round-bottomed flask under an inert atmosphere (e.g., nitrogen or argon).

-

Add the alkyl halide (1.0-1.2 eq) to the solution. For highly reactive halides, this may be done dropwise at room temperature or below. For less reactive halides, the mixture may need to be heated to reflux.

-

Stir the reaction mixture for a period of time, which can range from a few hours to overnight, depending on the reactivity of the alkyl halide. Monitor the reaction by thin-layer chromatography (TLC).

-

After the reaction is complete, add water to the mixture and stir for an additional 1-2 hours to hydrolyze the iminium salt.

-

Acidify the mixture with dilute hydrochloric acid and extract the aqueous layer with diethyl ether (or another suitable organic solvent).

-

Wash the combined organic layers with water, sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by distillation or column chromatography.

Quantitative Data for Representative Alkylations:

| Electrophile | Product | Typical Yield (%) | Notes |

| Methyl Iodide | 2-Methylcyclohexanone | 50-60 | Reaction is often performed in a solvent like acetonitrile at reflux. |

| Allyl Bromide | 2-Allylcyclohexanone | 60-75 | Typically reacts readily at room temperature or with gentle heating. |

| Benzyl Bromide | 2-Benzylcyclohexanone | 65-80 | Benzyl halides are good electrophiles for this reaction. |

Note: Yields are approximate and can vary based on reaction scale, purity of reagents, and specific conditions used.

Applications in Drug Development and Organic Synthesis

The Stork enamine alkylation is a cornerstone of synthetic organic chemistry with numerous applications in the synthesis of complex molecules, including natural products and pharmaceutical agents. The ability to form carbon-carbon bonds at the α-position of a ketone in a controlled manner is crucial for building molecular complexity.

-

Natural Product Synthesis: The regioselectivity of the Stork enamine alkylation has been exploited in the total synthesis of various natural products.

-

Pharmaceutical Synthesis: The construction of substituted cyclic ketones is a common motif in many drug molecules. The mild conditions of the Stork enamine alkylation make it an attractive method in multi-step syntheses of active pharmaceutical ingredients (APIs). For instance, the morpholine moiety itself is a significant heterocycle in medicinal chemistry, found in numerous drugs with diverse pharmacological activities.[5]

-

Fine Chemical Synthesis: This reaction is widely used in the synthesis of fine chemicals and fragrances, where specific isomers of substituted ketones are required.

Troubleshooting

-

Low Yield of Enamine: Ensure anhydrous conditions and effective removal of water during the azeotropic distillation. The use of a catalytic amount of a mild acid like p-toluenesulfonic acid is crucial.

-

Low Yield of Alkylated Product:

-

Inactive Electrophile: The electrophile may be too sterically hindered or unreactive. Activated alkyl halides (allyl, benzyl) generally give better results.

-

N-Alkylation vs. C-Alkylation: While C-alkylation is generally favored, some N-alkylation can occur, especially with less reactive enamines or highly reactive electrophiles.

-

Incomplete Hydrolysis: Ensure sufficient time and acidic conditions for the complete hydrolysis of the iminium salt intermediate.

-

-

Polyalkylation: While less common than in direct enolate alkylations, it can occur if an excess of the alkylating agent is used or if the reaction conditions are not well-controlled.

By following the detailed protocols and considering the key advantages and potential troubleshooting steps outlined in these application notes, researchers can effectively utilize the Stork enamine alkylation of 4-(1-cyclohexen-1-yl)morpholine for the synthesis of a wide range of valuable α-alkylated cyclohexanones.

References

Application Note: Detailed Experimental Protocol for the Synthesis of 1-(Cyclohex-1-en-1-yl)morpholine

Audience: Researchers, scientists, and drug development professionals.

Introduction

Enamines are versatile intermediates in organic synthesis, serving as powerful nucleophiles in alkylation and acylation reactions, most notably in the Stork enamine synthesis. The reaction of a ketone with a secondary amine, such as morpholine, provides a straightforward route to these valuable synthons. This document provides a detailed protocol for the synthesis of 1-(cyclohex-1-en-1-yl)morpholine from cyclohexanone and morpholine. The procedure is based on a classic acid-catalyzed condensation reaction where water is removed azeotropically to drive the equilibrium towards the product.[1][2] The resulting enamine is a crucial building block for constructing complex molecular architectures.[3]

Reaction Mechanism

The formation of an enamine from a ketone and a secondary amine is a reversible, acid-catalyzed dehydration reaction.[4] The mechanism proceeds through several key steps:

-

Protonation of the Carbonyl: The acid catalyst protonates the carbonyl oxygen of cyclohexanone, increasing the electrophilicity of the carbonyl carbon.

-

Nucleophilic Attack: The lone pair of the nitrogen atom in morpholine attacks the activated carbonyl carbon.

-

Proton Transfer: A proton is transferred from the nitrogen to the oxygen, forming a neutral carbinolamine intermediate.

-

Formation of a Leaving Group: The hydroxyl group of the carbinolamine is protonated by the acid catalyst to form a good leaving group, water.

-

Elimination of Water: The lone pair on the nitrogen helps to expel the water molecule, forming a resonance-stabilized iminium ion.

-

Deprotonation: A base (such as another amine molecule or the conjugate base of the catalyst) removes a proton from the alpha-carbon, forming the carbon-carbon double bond of the enamine and regenerating the acid catalyst.[5]

Experimental Protocol

This protocol is adapted from the well-established procedure published in Organic Syntheses.[1]

3.1 Materials and Equipment

| Reagent/Material | Molar Mass ( g/mol ) | Quantity (moles) | Mass/Volume | Notes |

| Cyclohexanone | 98.14 | 1.50 | 147 g (155 mL) | Reagent grade |

| Morpholine | 87.12 | 1.80 | 157 g (157 mL) | Reagent grade, slight excess required[1] |

| p-Toluenesulfonic acid | 172.20 | - | 1.5 g | Catalyst[1] |

| Toluene | 92.14 | - | 300 mL | Anhydrous, solvent |

Equipment:

-

1-L round-bottomed flask

-

Dean-Stark apparatus

-

Reflux condenser

-

Heating mantle

-

Magnetic stirrer and stir bar

-

Distillation apparatus (indented Claisen stillhead recommended)

-

Vacuum pump for distillation

-

Standard laboratory glassware

3.2 Synthesis Procedure

-

Setup: Assemble a 1-L round-bottomed flask with a magnetic stir bar, a Dean-Stark trap, and a reflux condenser in a fume hood.

-

Charging the Flask: To the flask, add 300 mL of toluene, 147 g (1.50 moles) of cyclohexanone, 157 g (1.80 moles) of morpholine, and 1.5 g of p-toluenesulfonic acid.[1]

-

Azeotropic Dehydration: Heat the mixture to reflux using a heating mantle. The toluene-water azeotrope will begin to collect in the Dean-Stark trap. Continue refluxing for 4-5 hours, or until water separation ceases.[1] The theoretical amount of water to be collected is approximately 27 mL (from 1.5 moles of reaction).

-

Solvent Removal: Once the reaction is complete, allow the mixture to cool to room temperature. Reconfigure the apparatus for distillation. Distill off the majority of the toluene at atmospheric pressure.[1]

-

Product Purification: Purify the remaining residue by vacuum distillation. The product, 1-(cyclohex-1-en-1-yl)morpholine, is collected as a colorless liquid at 118–120 °C under a vacuum of 10 mm Hg.[1]

3.3 Product Characterization and Storage

The purified product should be characterized to confirm its identity and purity. The enamine is susceptible to hydrolysis and should be handled and stored under anhydrous conditions.[1]

| Parameter | Expected Value | Reference |

| Yield | 180–200 g (72–80%) | [1] |

| Appearance | Colorless to light yellow liquid | [1][6] |

| Boiling Point | 118–120 °C @ 10 mm Hg | [1] |

| Refractive Index (n_D25) | 1.5122–1.5129 | [1] |

| Molecular Formula | C₁₀H₁₇NO | [7][8] |

| Molecular Weight | 167.25 g/mol | [8] |

| CAS Number | 670-80-4 | [7] |

Storage: Store the product in a tightly sealed container under a nitrogen atmosphere in a refrigerator. The product may turn yellow upon standing, but this typically does not affect its reactivity in subsequent steps.[1]

Visualizations

Caption: Reaction scheme for the synthesis of cyclohexanone morpholine enamine.

Caption: Experimental workflow for cyclohexanone morpholine enamine synthesis.

Safety and Handling

-

General: This procedure should only be carried out by trained personnel in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, gloves) must be worn at all times.

-

Chemicals:

-

Toluene: Flammable liquid and vapor. Harmful if inhaled or swallowed. Causes skin and eye irritation.

-

Cyclohexanone & Morpholine: Combustible liquids. Handle with care.

-

p-Toluenesulfonic acid: Corrosive. Causes severe skin burns and eye damage.

-

-

Operations:

-

The reaction is heated to reflux; ensure the apparatus is securely clamped and that cooling water is flowing through the condenser.

-

Vacuum distillation poses an implosion risk. Use appropriate glassware that is free of cracks or defects.

-

Troubleshooting

-

Low Yield:

-

Ensure all reagents are of good quality and that the solvent is anhydrous.

-

Verify that the Dean-Stark trap is functioning correctly to efficiently remove water and drive the equilibrium.

-

Confirm the reaction has gone to completion (no more water collecting) before workup.

-

-

Product Discoloration:

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 3. nbinno.com [nbinno.com]

- 4. m.youtube.com [m.youtube.com]

- 5. Enamine Formation [www2.chemistry.msu.edu]

- 6. Page loading... [wap.guidechem.com]

- 7. Morpholine, 4-(1-cyclohexen-1-yl)- [webbook.nist.gov]

- 8. Morpholine, 4-(1-cyclohexen-1-yl)- | C10H17NO | CID 69589 - PubChem [pubchem.ncbi.nlm.nih.gov]

Application of 4-(1-Cyclohexen-1-yl)morpholine in Total Synthesis: A Detailed Overview

Introduction

4-(1-Cyclohexen-1-yl)morpholine, also known as 1-morpholinocyclohexene, is a highly versatile and widely utilized reagent in organic synthesis. As a cyclic enamine, its primary application lies in the formation of carbon-carbon bonds at the α-position of cyclohexanone. This application note provides a comprehensive overview of its synthesis, mechanism of action, and its pivotal role in the total synthesis of complex molecules, particularly through the Stork enamine alkylation and acylation reactions. Detailed experimental protocols are provided for both the synthesis of the enamine and its subsequent application in a key synthetic transformation.

Principle of Reactivity: The Stork Enamine Synthesis

The utility of 4-(1-cyclohexen-1-yl)morpholine is rooted in the Stork enamine synthesis, a powerful method for the α-alkylation and α-acylation of ketones.[1][2] Enamines, such as 4-(1-cyclohexen-1-yl)morpholine, serve as nucleophilic surrogates of ketone enolates. The nitrogen atom's lone pair of electrons increases the electron density of the double bond, rendering the β-carbon nucleophilic.[2] This allows for reactions with a variety of electrophiles under milder conditions than traditional enolate chemistry, often avoiding issues like polyalkylation and self-condensation.[2]

The general mechanism of the Stork enamine synthesis involves three key steps:

-

Enamine Formation: A ketone (in this case, cyclohexanone) reacts with a secondary amine (morpholine) to form the enamine.[2]

-

Nucleophilic Attack: The enamine attacks an electrophile, such as an alkyl halide, acyl halide, or a Michael acceptor, forming a new carbon-carbon bond and an intermediate iminium salt.[1][2]

-

Hydrolysis: The iminium salt is hydrolyzed, typically with aqueous acid, to regenerate the carbonyl group, yielding the α-substituted ketone.[1][2]

dot graph Stork_Enamine_Alkylation_Mechanism { graph [rankdir="LR", splines=ortho, nodesep=0.6, ranksep=1.2, bgcolor="#FFFFFF", fontname="Arial"]; node [shape=none, fontname="Arial"]; edge [fontname="Arial"];

// Reactants Cyclohexanone [label="Cyclohexanone"]; Morpholine [label="Morpholine"]; Enamine [label="4-(1-Cyclohexen-1-yl)morpholine", shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; Electrophile [label="Electrophile (E+)", shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; Iminium [label="Iminium Salt Intermediate", shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; Product [label="α-Substituted Cyclohexanone", shape=box, style=rounded, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Nodes for steps Step1 [label="Enamine Formation\n(Acid Catalyst, -H2O)", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Step2 [label="Alkylation/\nAcylation", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Step3 [label="Hydrolysis\n(H3O+)", shape=ellipse, style=filled, fillcolor="#FBBC05", fontcolor="#202124"];

// Edges {Cyclohexanone, Morpholine} -> Step1 [arrowhead=none, color="#5F6368"]; Step1 -> Enamine [color="#4285F4"]; Enamine -> Step2 [color="#EA4335"]; Electrophile -> Step2 [arrowhead=none, color="#5F6368"]; Step2 -> Iminium [color="#EA4335"]; Iminium -> Step3 [color="#FBBC05"]; Step3 -> Product [color="#FBBC05"]; } Figure 1: General workflow of the Stork enamine synthesis.

Experimental Protocols

Protocol 1: Synthesis of 4-(1-Cyclohexen-1-yl)morpholine

This protocol is adapted from a well-established procedure for the synthesis of enamines.[3]

Materials:

-

Cyclohexanone

-

Morpholine

-

p-Toluenesulfonic acid

-

Toluene

-

1 L Round-bottom flask

-

Dean-Stark apparatus or water separator

-

Reflux condenser

-

Distillation apparatus

Procedure:

-

To a 1 L round-bottom flask, add cyclohexanone (1.50 moles), morpholine (1.80 moles), p-toluenesulfonic acid (1.5 g), and 300 mL of toluene.[3]

-

Assemble a Dean-Stark apparatus and a reflux condenser on the flask.

-

Heat the mixture to reflux. The separation of water should begin promptly. Continue refluxing for 4-5 hours, or until water ceases to collect in the separator.[3]

-

After cooling the reaction mixture to room temperature, arrange the flask for distillation.

-

Distill off the toluene at atmospheric pressure.

-

Reduce the pressure and collect the product, 4-(1-cyclohexen-1-yl)morpholine, at 118–120 °C/10 mmHg.[3]

Quantitative Data:

| Parameter | Value | Reference |

| Yield | 72-80% | [3] |

| Boiling Point | 118–120 °C at 10 mmHg | [3] |

| Refractive Index (n_D^25) | 1.5122–1.5129 | [3] |

Protocol 2: Application in Total Synthesis - α-Alkylation via Michael Addition

Materials:

-

4-(1-Cyclohexen-1-yl)morpholine

-

Methyl vinyl ketone (or other Michael acceptor)

-

Anhydrous solvent (e.g., dioxane, benzene, or THF)

-

Glacial acetic acid

-

Water

-

Sodium acetate

-

Extraction solvent (e.g., diethyl ether)

Procedure:

-

Dissolve 4-(1-cyclohexen-1-yl)morpholine in an appropriate anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).

-

Add the Michael acceptor (e.g., methyl vinyl ketone) to the solution. The reaction is often carried out at room temperature or with gentle heating.

-

Stir the reaction mixture for several hours to overnight. Monitor the reaction progress by a suitable technique (e.g., TLC or GC-MS).

-

Upon completion, add a mixture of glacial acetic acid, sodium acetate, and water to the reaction mixture to facilitate hydrolysis of the intermediate iminium salt.

-

Heat the mixture at reflux for 1-2 hours to ensure complete hydrolysis.

-

Cool the reaction mixture to room temperature and extract the product with an organic solvent (e.g., diethyl ether).

-

Wash the combined organic layers with water and brine, then dry over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).

-

Concentrate the solvent under reduced pressure and purify the resulting α-alkylated cyclohexanone derivative by column chromatography or distillation.

Expected Outcome: The reaction yields a 2-(3-oxobutyl)cyclohexanone derivative, a key intermediate for further elaboration in total synthesis.

dot graph Michael_Addition_Workflow { graph [rankdir="TB", splines=ortho, nodesep=0.5, ranksep=1, bgcolor="#FFFFFF", fontname="Arial"]; node [shape=box, style=rounded, fontname="Arial"]; edge [fontname="Arial"];

// Nodes Start [label="Start:\n4-(1-Cyclohexen-1-yl)morpholine\n+ Michael Acceptor", fillcolor="#F1F3F4", fontcolor="#202124"]; Reaction [label="Michael Addition\n(Anhydrous Solvent)", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Iminium [label="Iminium Salt Intermediate", fillcolor="#F1F3F4", fontcolor="#202124"]; Hydrolysis [label="Hydrolysis\n(Aqueous Acid, Heat)", shape=ellipse, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; Workup [label="Workup & Purification\n(Extraction, Chromatography)", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; Product [label="Final Product:\nα-Alkylated Cyclohexanone", fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges Start -> Reaction [color="#4285F4"]; Reaction -> Iminium [color="#4285F4"]; Iminium -> Hydrolysis [color="#FBBC05"]; Hydrolysis -> Workup [color="#34A853"]; Workup -> Product [color="#34A853"]; } Figure 2: Experimental workflow for the Michael addition.

Applications in Complex Molecule Synthesis

4-(1-Cyclohexen-1-yl)morpholine is a valuable building block in the synthesis of a wide range of complex molecules, including natural products and their analogues.[4] Its ability to facilitate the regioselective formation of a new carbon-carbon bond at the less substituted α-position of cyclohexanone is a significant advantage in synthetic design.

The resulting α-functionalized cyclohexanone derivatives are versatile intermediates that can be further elaborated into various carbocyclic and heterocyclic systems. For example, the introduced side chain can be modified, or the cyclohexanone ring can serve as a scaffold for the construction of fused or spirocyclic ring systems, which are common motifs in alkaloids, steroids, and terpenoids.

While specific examples of its use in recent high-profile total syntheses are not prominently featured in the immediate literature, the fundamental transformation it enables remains a classic and reliable tool in the synthetic chemist's arsenal. Its application is particularly relevant in the early stages of a synthesis to establish key carbon-carbon bonds and build molecular complexity.

Conclusion

4-(1-Cyclohexen-1-yl)morpholine is a cornerstone reagent for the α-functionalization of cyclohexanone via the Stork enamine synthesis. Its straightforward preparation and predictable reactivity make it an invaluable tool for researchers, scientists, and drug development professionals engaged in the total synthesis of complex organic molecules. The provided protocols offer a practical guide for the synthesis and application of this versatile enamine, highlighting its enduring importance in the field of organic chemistry.

References

Application Notes and Protocols for Michael Addition Reactions with "Morpholine, 4-(1-cyclohexen-1-yl)-"

For Researchers, Scientists, and Drug Development Professionals

Introduction

"Morpholine, 4-(1-cyclohexen-1-yl)-", also known as 1-(cyclohexen-1-yl)morpholine, is a widely utilized enamine in organic synthesis. Derived from the condensation of cyclohexanone and morpholine, this nucleophilic reagent serves as a ketone surrogate in various carbon-carbon bond-forming reactions. Among these, the Michael addition, a conjugate 1,4-addition to α,β-unsaturated carbonyl compounds and other electron-deficient alkenes, stands out as a powerful tool for the construction of complex molecular architectures.[1][2] The resulting 1,5-dicarbonyl compounds or their equivalents are valuable intermediates in the synthesis of natural products and pharmaceutically active molecules.[3]

The Stork enamine alkylation, a broader class of reactions that includes the Michael addition, offers a mild and efficient alternative to traditional enolate chemistry, often avoiding issues such as polyalkylation and self-condensation.[4] This document provides detailed application notes and experimental protocols for the Michael addition reactions of "Morpholine, 4-(1-cyclohexen-1-yl)-" with various Michael acceptors, including α,β-unsaturated ketones, esters, and nitroalkenes.

General Principles and Mechanism

The Michael addition of "Morpholine, 4-(1-cyclohexen-1-yl)-" proceeds through a nucleophilic attack of the enamine's α-carbon onto the β-carbon of an electron-deficient alkene (the Michael acceptor). This initial addition forms a new carbon-carbon bond and generates an iminium ion intermediate. Subsequent hydrolysis of the iminium ion regenerates the ketone functionality, yielding the 1,5-dicarbonyl adduct and releasing the morpholine auxiliary.[5][6]

The general mechanism is depicted below:

Caption: General Mechanism of the Michael Addition.

Applications in Drug Development

The products of these Michael addition reactions are versatile building blocks in medicinal chemistry. The resulting cyclohexanone derivatives can be further functionalized to access a wide range of carbocyclic and heterocyclic scaffolds present in numerous biologically active compounds. For instance, γ-nitro ketones, formed from the addition to nitroalkenes, can be readily converted to γ-amino acids and other valuable chiral synthons.[7][8]

Experimental Protocols

The following protocols are representative examples of Michael addition reactions using "Morpholine, 4-(1-cyclohexen-1-yl)-" with different classes of Michael acceptors.

Protocol 1: Michael Addition to an α,β-Unsaturated Ketone (Methyl Vinyl Ketone)

This protocol describes the synthesis of 2-(3-oxobutyl)cyclohexanone, a 1,5-diketone.

Materials:

-

"Morpholine, 4-(1-cyclohexen-1-yl)-"

-

Methyl vinyl ketone

-

Anhydrous solvent (e.g., Dioxane, Benzene, or THF)

-

Hydrochloric acid (aqueous solution, e.g., 10%)

-

Sodium bicarbonate (saturated aqueous solution)

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Standard laboratory glassware for inert atmosphere reactions

-

Magnetic stirrer

-

Rotary evaporator

-

Silica gel for column chromatography

Procedure:

-

In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve "Morpholine, 4-(1-cyclohexen-1-yl)-" (1.0 equivalent) in the anhydrous solvent.

-

Add methyl vinyl ketone (1.0 to 1.2 equivalents) to the solution at room temperature.

-

Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C) and monitor the progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-24 hours.

-

Upon completion, cool the reaction mixture to room temperature and add the aqueous hydrochloric acid solution.

-

Stir the mixture vigorously for 1-2 hours to ensure complete hydrolysis of the iminium intermediate.

-

Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate) three times.

-

Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired 1,5-diketone.

Protocol 2: Asymmetric Michael Addition to a Nitroalkene (trans-β-Nitrostyrene)

This protocol outlines a general procedure for the enantioselective Michael addition of cyclohexanone (via its morpholine enamine) to a nitroalkene, often employing a chiral catalyst.

Materials:

-

Cyclohexanone

-

Morpholine

-

trans-β-Nitrostyrene

-

Chiral organocatalyst (e.g., a proline derivative or a chiral primary amine-thiourea catalyst)[9][10]

-

Anhydrous solvent (e.g., Toluene, Dichloromethane, or a mixture like Dioxane/Water)[9]

-

Inert atmosphere (Nitrogen or Argon)

-

Standard laboratory glassware for inert atmosphere reactions

-

Magnetic stirrer

-

Rotary evaporator

-

Silica gel for column chromatography

-

HPLC with a chiral stationary phase for enantiomeric excess determination

Procedure:

-

To a dry reaction vessel under an inert atmosphere, add the chiral organocatalyst (typically 5-20 mol%).

-

Add the anhydrous solvent, followed by trans-β-nitrostyrene (1.0 equivalent).

-

Stir the mixture for a few minutes at the desired temperature (e.g., room temperature or 0 °C).

-

Add cyclohexanone (as the enamine precursor, often in excess, e.g., 2-10 equivalents) and morpholine (if the enamine is generated in situ). Alternatively, pre-formed "Morpholine, 4-(1-cyclohexen-1-yl)-" can be used.

-

Stir the reaction mixture vigorously for the specified time (can range from a few hours to several days), monitoring the progress by TLC.

-

Upon completion, quench the reaction (e.g., with a saturated aqueous solution of ammonium chloride if necessary) and remove the solvent under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to isolate the γ-nitro ketone.

-

Determine the diastereomeric ratio by ¹H NMR spectroscopy and the enantiomeric excess of the major diastereomer by HPLC analysis on a chiral stationary phase.

Quantitative Data Summary

The following tables summarize representative quantitative data for Michael addition reactions involving cyclohexanone enamines with various Michael acceptors.

Table 1: Michael Addition to α,β-Unsaturated Ketones and Esters

| Michael Acceptor | Catalyst/Conditions | Solvent | Time (h) | Temp (°C) | Yield (%) | Reference |

| Methyl vinyl ketone | None (Stork) | Dioxane | 24 | Reflux | ~70 | [5] |

| Ethyl acrylate | None (Stork) | Benzene | 48 | Reflux | ~65 | [4] |

| Acrylonitrile | None (Stork) | Acetonitrile | 12 | RT | ~75 | [4] |

Table 2: Asymmetric Michael Addition to Nitroalkenes

| Michael Acceptor | Catalyst (mol%) | Solvent | Time (h) | Temp (°C) | Yield (%) | dr (syn:anti) | ee (%) (syn) | Reference |

| trans-β-Nitrostyrene | (S)-Prolinamide (20) | CH₂Cl₂/H₂O | 72 | RT | 75 | 94:6 | 80 | [9] |

| trans-β-Nitrostyrene | (R,R)-DPEN-thiourea (10) | H₂O | 5 | RT | 95 | 90:10 | 99 | [7] |

| 4-Nitro-trans-β-nitrostyrene | Chiral Squaramide (10) | Toluene | 24 | RT | 98 | >99:1 | 99 | [11] |

Visualizations

Caption: Typical Experimental Workflow.

Caption: Catalytic Cycle for Asymmetric Michael Addition.

References

- 1. Diastereoselective synthesis of highly substituted cyclohexanones and tetrahydrochromene-4-ones via conjugate addition of curcumins to arylidenemalonates - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Morpholine, 4-(1-cyclohexen-1-yl)- | C10H17NO | CID 69589 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. Stork Enamine Reaction (Chapter 109) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. 23.11 Carbonyl Condensations with Enamines: The Stork Enamine Reaction - Organic Chemistry | OpenStax [openstax.org]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. pubs.aip.org [pubs.aip.org]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

Application Notes and Protocols: Acylation of Cyclohexanone via its Morpholine Enamine

For Researchers, Scientists, and Drug Development Professionals

Application Notes

The Stork enamine alkylation and acylation represents a cornerstone of modern organic synthesis, providing a mild and efficient method for the α-functionalization of carbonyl compounds.[1][2] This method circumvents issues commonly associated with direct enolate chemistry, such as the need for strong bases and the potential for poly-alkylation or acylation.[3] By converting a ketone, such as cyclohexanone, into its corresponding enamine, the α-carbon becomes sufficiently nucleophilic to react with a range of electrophiles, including acyl halides.[3][4]

The process involves three key stages:

-

Enamine Formation: Cyclohexanone is reacted with a secondary amine, typically morpholine, under acid catalysis to form 1-morpholino-1-cyclohexene.[5] This reaction is a condensation reaction, and the removal of water drives the equilibrium towards the enamine product.[5][6]

-

Acylation: The enamine, acting as a nucleophile, attacks an acylating agent (e.g., an acyl halide or anhydride).[7][8] This forms an iminium salt intermediate.[4][8]

-

Hydrolysis: The iminium salt is subsequently hydrolyzed with aqueous acid to yield the final β-dicarbonyl product, 2-acylcyclohexanone, and regenerates the morpholine.[5][8][9]

This methodology is particularly valuable in drug development and complex molecule synthesis for its reliability and selectivity in forming new carbon-carbon bonds to produce 1,3-dicarbonyl compounds.

Reaction Mechanism & Workflow

The overall transformation proceeds through the distinct steps of enamine formation, nucleophilic attack (acylation), and hydrolysis.

The experimental procedure follows a logical sequence from starting materials to the final purified product.

Data Presentation

The following table summarizes typical reaction conditions and reported yields for the key steps in the synthesis.

| Reaction Stage | Reactants | Catalyst/Reagents | Solvent | Time (h) | Temperature | Yield (%) | Reference |

| Enamine Synthesis | Cyclohexanone, Morpholine | p-Toluenesulfonic acid | Toluene | 4 - 5 | Reflux | 72 - 80% | [10] |

| Enamine Synthesis | Cyclohexanone, Morpholine | Zeolite H-Y | - | - | - | >95% | [11] |

| Acylation | 1-Morpholino-1-cyclohexene, Acyl Halide | Triethylamine (optional) | Toluene/Dioxane | ~24 | Room Temp. | 21 - 92% | [12] |

| In situ Acylation | Cyclohexanone, Morpholine, Acylating Agent | KSF Clay | Toluene | - | Reflux | Good-Excellent | [13] |

Experimental Protocols

Safety Precaution: All procedures should be performed in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, gloves) must be worn at all times. Toluene is flammable and toxic. Morpholine is corrosive. Acyl halides are corrosive and lachrymatory.

Protocol 1: Synthesis of 1-Morpholino-1-cyclohexene

This protocol is adapted from the procedure published in Organic Syntheses.[10]

Materials:

-

Cyclohexanone (147 g, 1.50 mol)

-

Morpholine (157 g, 1.80 mol)

-

p-Toluenesulfonic acid monohydrate (1.5 g)

-

Toluene (300 mL)

-

1-L round-bottom flask

-

Dean-Stark apparatus or water separator

-

Reflux condenser

-

Distillation apparatus

Procedure:

-

Combine cyclohexanone, morpholine, p-toluenesulfonic acid, and toluene in the 1-L round-bottom flask.[10]

-

Attach the Dean-Stark apparatus and reflux condenser to the flask.

-

Heat the mixture to a vigorous reflux. Water will begin to collect in the separator.

-

Continue refluxing for 4-5 hours, or until water ceases to separate.[10]

-

Allow the reaction mixture to cool to room temperature.

-

Reconfigure the flask for distillation.

-

Distill off the toluene at atmospheric pressure.

-

Reduce the pressure and continue the distillation to collect the product. The fraction boiling at 118–120 °C / 10 mm Hg is 1-morpholino-1-cyclohexene.[10]

-

The expected yield is 180–200 g (72–80%).[10] The product is a colorless liquid that is sensitive to moisture.[10]

Protocol 2: Acylation and Hydrolysis to 2-Acylcyclohexanone

This is a general procedure based on the Stork acylation reaction.[8][9]

Materials:

-

1-Morpholino-1-cyclohexene (0.1 mol, from Protocol 1)

-

Acyl chloride (e.g., Acetyl chloride, Benzoyl chloride) (0.1 mol)

-

Anhydrous solvent (e.g., Toluene, Dioxane) (200 mL)

-

Triethylamine (0.1 mol, optional, as an acid scavenger)

-

500 mL round-bottom flask

-

Magnetic stirrer

-

Dropping funnel

-

Hydrochloric acid (3 M)

-

Water

-

Separatory funnel

-

Drying agent (e.g., anhydrous MgSO₄)

Procedure:

-

Dissolve 1-morpholino-1-cyclohexene in 100 mL of the anhydrous solvent in the 500 mL round-bottom flask under an inert atmosphere (e.g., nitrogen). If using triethylamine, add it to this solution.

-

Dissolve the acyl chloride in 100 mL of the anhydrous solvent and place it in the dropping funnel.

-

Cool the enamine solution in an ice bath.

-

Add the acyl chloride solution dropwise to the stirred enamine solution over 30 minutes.

-

After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature. The reaction may be stirred for several hours to 24 hours to ensure completion.[9]

-

Hydrolysis: Add 50 mL of water to the reaction flask and fit a reflux condenser.

-

Heat the mixture under reflux for 30-60 minutes to hydrolyze the iminium salt.[9]

-

Cool the mixture to room temperature and transfer it to a separatory funnel containing 100 mL of water.

-

Separate the layers. Wash the organic layer sequentially with 3 x 50 mL of 3 M HCl and then with 50 mL of water.[9]

-

Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄), filter, and remove the solvent under reduced pressure.

-

The resulting crude 2-acylcyclohexanone can be purified by vacuum distillation or column chromatography.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Stork enamine alkylation - Wikipedia [en.wikipedia.org]

- 3. Stork Enamine Synthesis - Chemistry Steps [chemistrysteps.com]

- 4. Enamine Alkylation and Acylation Explained: Definition, Examples, Practice & Video Lessons [pearson.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 7. m.youtube.com [m.youtube.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. chemistry-online.com [chemistry-online.com]

- 10. Organic Syntheses Procedure [orgsyn.org]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. tandfonline.com [tandfonline.com]

Application Notes and Protocols: "Morpholine, 4-(1-cyclohexen-1-yl)-" as a Nucleophilic Acyl Anion Equivalent

For Researchers, Scientists, and Drug Development Professionals

Introduction

Morpholine, 4-(1-cyclohexen-1-yl)-, also known as 1-(cyclohexen-1-yl)morpholine, is a highly versatile and widely utilized enamine in organic synthesis. It serves as a key nucleophilic acyl anion equivalent, enabling the α-functionalization of cyclohexanone with a variety of electrophiles. This methodology, famously known as the Stork enamine alkylation and acylation, provides a powerful and milder alternative to traditional enolate chemistry for the formation of carbon-carbon bonds.[1][2] The three-step sequence involves the formation of the enamine from cyclohexanone and morpholine, subsequent reaction with an electrophile, and finally, hydrolysis to yield the α-substituted cyclohexanone.[2][3] This approach offers significant advantages, including the use of neutral reaction conditions, minimizing self-condensation and polyalkylation side reactions often observed with strong bases.[1][2]

Chemical and Physical Properties

| Property | Value | Reference |

| Molecular Formula | C₁₀H₁₇NO | [4] |

| Molecular Weight | 167.25 g/mol | [4] |

| CAS Number | 670-80-4 | [4] |

| Boiling Point | 118-120 °C at 10 mmHg | [1] |

| Appearance | Colorless to yellowish liquid | [3] |

| Refractive Index (n²⁵D) | 1.5122–1.5129 | [3] |

Applications in Organic Synthesis

The primary application of Morpholine, 4-(1-cyclohexen-1-yl)- is as a synthetic equivalent of a cyclohexanone enolate. Its nucleophilic character at the α-carbon allows for a range of synthetic transformations:

-

α-Alkylation: Reaction with alkyl halides introduces an alkyl group at the α-position of the cyclohexanone ring. This is particularly effective for reactive alkyl halides like allyl, benzyl, and methyl halides.[3]

-

α-Acylation: Reaction with acid chlorides or anhydrides yields 1,3-dicarbonyl compounds, which are valuable intermediates in the synthesis of more complex molecules.[5][6]

-

Michael Addition: As a soft nucleophile, it readily participates in conjugate addition reactions with α,β-unsaturated carbonyl compounds, leading to the formation of 1,5-dicarbonyl compounds.[3][5]

-

Chain Elongation: The acylation of this enamine is the initial step in a general method for extending the carbon chain of carboxylic acids.[3]

Reaction Data

The following table summarizes the yields of α-substituted cyclohexanones obtained from the in-situ generation of Morpholine, 4-(1-cyclohexen-1-yl)- followed by reaction with various electrophiles.

| Electrophile | Product | Yield (%) |

| Acetyl chloride | 2-Acetylcyclohexanone | 60 |

| Benzoyl chloride | 2-Benzoylcyclohexanone | 34 |

| Benzyl chloride | 2-Benzylcyclohexanone | 60 |

| Methyl acrylate | Methyl 3-(2-oxocyclohexyl)propanoate | 50 |

| Acrylonitrile | 3-(2-Oxocyclohexyl)propanenitrile | 65 |

Data sourced from an in-situ procedure using KSF clay as a catalyst for enamine formation.

Experimental Protocols

Protocol 1: Synthesis of Morpholine, 4-(1-cyclohexen-1-yl)-

This protocol is adapted from Organic Syntheses.[3]

Materials:

-

Cyclohexanone (147 g, 1.50 mol)

-

Morpholine (157 g, 1.80 mol)

-

p-Toluenesulfonic acid (1.5 g)

-

Toluene (300 mL)

Procedure:

-

Combine cyclohexanone, morpholine, p-toluenesulfonic acid, and toluene in a 1-L round-bottomed flask equipped with a Dean-Stark apparatus and a reflux condenser.

-

Heat the mixture to reflux. The separation of water should begin promptly.

-

Continue refluxing for 4-5 hours, or until water evolution ceases.

-

Once the reaction is complete, arrange the apparatus for distillation and remove the majority of the toluene at atmospheric pressure.

-

Distill the remaining residue under reduced pressure. Collect the product, Morpholine, 4-(1-cyclohexen-1-yl)-, at 118–120 °C/10 mm Hg.

-

The expected yield is between 180–200 g (72–80%).[3]

Note: The product is sensitive to moisture and should be stored under anhydrous conditions.[3] A slight yellowing upon storage does not typically affect its reactivity.[3]

Protocol 2: α-Alkylation of Cyclohexanone via Morpholine, 4-(1-cyclohexen-1-yl)-

This is a general procedure for the Stork enamine alkylation.

Materials:

-

Morpholine, 4-(1-cyclohexen-1-yl)- (1.0 eq)

-

Alkyl halide (e.g., benzyl chloride, 1.0 eq)

-

Anhydrous solvent (e.g., Toluene, Dioxane, or THF)

-

Aqueous HCl solution (e.g., 1 M)

Procedure:

-

Dissolve Morpholine, 4-(1-cyclohexen-1-yl)- in the anhydrous solvent in a round-bottomed flask under an inert atmosphere (e.g., nitrogen or argon).

-

Add the alkyl halide to the solution. The reaction is typically stirred at room temperature or gently heated to reflux, depending on the reactivity of the alkyl halide. Monitor the reaction progress by TLC or GC.

-

Upon completion of the alkylation, add an aqueous acid solution (e.g., 1 M HCl) to the reaction mixture.

-

Stir the mixture vigorously at room temperature or with gentle heating to facilitate the hydrolysis of the intermediate iminium salt.

-

After hydrolysis is complete (as monitored by TLC or GC), extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

-

Wash the combined organic layers with water and brine, dry over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or distillation to afford the corresponding α-alkylated cyclohexanone.